molecular formula C12H18ClN3O7S B046802 S-(2-Chloroacetyl)glutathione CAS No. 113668-38-5

S-(2-Chloroacetyl)glutathione

Cat. No. B046802
M. Wt: 383.81 g/mol
InChI Key: QJDRMMRBPVHMAD-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-Chloroacetyl)glutathione (S-2-ClAcGSH) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and toxicology. S-2-ClAcGSH is a derivative of glutathione, a tripeptide molecule composed of cysteine, glycine, and glutamate, which plays a crucial role in cellular detoxification and antioxidant defense.

Scientific Research Applications

Role in Biotransformation and Toxicity

S-(2-Chloroacetyl)glutathione is involved in the biotransformation of the toxic vinyl halide 1,1-dichloroethylene (DCE). It is a putative intermediate in the process, formed by the sequential acylation and alkylation of glutathione (GSH) molecules. This compound shows properties different from its precursor, ClCH2COCl, in terms of reactivity and selectivity in covalent modification of cellular targets, which is significant in understanding DCE intoxication (Liebler, Latwesen, & Reeder, 1988).

Glutathione Metabolism and Health Implications

Glutathione metabolism, where S-(2-Chloroacetyl)glutathione may play a role, is crucial in maintaining cellular integrity and protecting against DNA damage. Glutathione is involved in antioxidant defense, nutrient metabolism, and regulation of cellular events, impacting various diseases including Alzheimer's, Parkinson's, and diabetes. The understanding of GSH metabolism is essential for developing strategies to improve health and treat diseases (Wu et al., 2004).

Redox and Detoxification Processes

S-(2-Chloroacetyl)glutathione's role in glutathione metabolism implies its involvement in redox and detoxification processes. Glutathione is a key factor in protecting organisms against toxicity and disease, and its impairment is an indicator of tissue oxidative status in humans (Pastore et al., 2003).

Glutathione Complexed Fe-S Centers

Studies have shown that glutathione can coordinate and stabilize Fe-S clusters under physiological conditions, suggesting a role in cellular iron sulfur cluster biosynthesis. S-(2-Chloroacetyl)glutathione, as a glutathione derivative, may be relevant in understanding these biochemical processes (Qi et al., 2012).

Involvement in Cancer Biology

The role of glutathione and its derivatives, including S-(2-Chloroacetyl)glutathione, in cancer biology is multifaceted. They are involved in the maintenance of cell integrity and protection against DNA damage, which is critical in cancer development and progression (Chatterjee & Gupta, 2018).

properties

CAS RN

113668-38-5

Product Name

S-(2-Chloroacetyl)glutathione

Molecular Formula

C12H18ClN3O7S

Molecular Weight

383.81 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-chloroacetyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H18ClN3O7S/c13-3-10(20)24-5-7(11(21)15-4-9(18)19)16-8(17)2-1-6(14)12(22)23/h6-7H,1-5,14H2,(H,15,21)(H,16,17)(H,18,19)(H,22,23)/t6-,7-/m0/s1

InChI Key

QJDRMMRBPVHMAD-BQBZGAKWSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CSC(=O)CCl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

SMILES

C(CC(=O)NC(CSC(=O)CCl)C(=O)NCC(=O)O)C(C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSC(=O)CCl)C(=O)NCC(=O)O)C(C(=O)O)N

sequence

XXG

synonyms

2-chloroacetylglutathione
ClCH2COSG
S-(2-chloroacetyl)glutathione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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